molecular formula C11H16ClNO4 B6149264 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride CAS No. 51954-67-7

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride

Cat. No. B6149264
CAS RN: 51954-67-7
M. Wt: 261.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride (2-A-3-DMPPA-HCl) is an organic compound that is widely used in scientific research. It is commonly used as a reagent and as a model compound in biochemical and physiological studies. The compound has been studied extensively and its structure and properties are well understood. 2-A-3-DMPPA-HCl is an important tool in the study of biological systems, and its applications and implications are far-reaching.

Scientific Research Applications

2-A-3-DMPPA-HCl is widely used in scientific research, particularly in biochemistry and physiology. It is used as a reagent in a variety of biochemical assays, including enzyme activity assays, receptor binding assays, and immunoassays. Additionally, it is used as a model compound in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism.

Mechanism of Action

2-A-3-DMPPA-HCl is a weak organic acid, and its mechanism of action is mainly related to its acidity. The compound can act as a proton donor, and it is known to interact with proteins and other molecules in biological systems. This interaction can lead to changes in protein structure and function, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-A-3-DMPPA-HCl has been studied extensively, and its effects on biochemical and physiological processes are well understood. The compound has been shown to affect a variety of processes, including enzyme activity, receptor binding, protein-ligand interactions, and drug metabolism. Additionally, it has been shown to have an effect on cell membrane permeability and ion transport.

Advantages and Limitations for Lab Experiments

2-A-3-DMPPA-HCl is a widely used reagent in scientific research, and it has a number of advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 2-A-3-DMPPA-HCl is that it is a weak acid, and its effects on biochemical and physiological processes may not be as pronounced as those of a stronger acid.

Future Directions

The potential applications of 2-A-3-DMPPA-HCl are far-reaching and there are many possible future directions for research. These include further studies of the compound’s effects on biochemical and physiological processes, as well as its potential use in drug development and drug delivery. Additionally, 2-A-3-DMPPA-HCl could be used as a model compound to study enzyme kinetics, protein-ligand interactions, and drug metabolism. Other potential applications include its use as a reagent in biochemical assays and its potential use in the development of new drugs and therapeutics.

Synthesis Methods

2-A-3-DMPPA-HCl can be synthesized from 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid (2-A-3-DMPPA) and hydrochloric acid (HCl). The synthesis method involves the reaction of 2-A-3-DMPPA with HCl in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the product of the reaction is 2-A-3-DMPPA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene, which is then reduced to 2,5-dimethoxyphenethylamine. This amine is then reacted with glyoxylic acid to form 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "nitroethane", "sodium borohydride", "acetic acid", "2,5-dimethoxyphenethylamine", "glyoxylic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of acetic acid to form 2,5-dimethoxyphenyl-2-nitropropene.", "Step 2: Reduction of 2,5-dimethoxyphenyl-2-nitropropene with sodium borohydride in ethanol to form 2,5-dimethoxyphenethylamine.", "Step 3: Reaction of 2,5-dimethoxyphenethylamine with glyoxylic acid in the presence of hydrochloric acid to form 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid.", "Step 4: Conversion of 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

51954-67-7

Product Name

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid hydrochloride

Molecular Formula

C11H16ClNO4

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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